2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 491.6 g/mol. This compound falls under the category of imidazole derivatives, which are known for their diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties.
The synthesis of 2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone typically involves multi-step synthetic pathways that include the formation of the imidazole ring, the introduction of the difluoromethoxy group, and subsequent reactions to attach the indolin moiety.
Methods:
The synthesis requires careful control of reaction conditions to ensure high yields and purity.
The molecular structure of 2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone can be represented using various formats:
Structural Data:
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SCC(=O)N4CCC5=CC=CC=C54
This structure features an imidazole ring, a difluoromethoxy-substituted phenyl group, and an indoline moiety, indicating its potential for diverse interactions in biological systems.
The compound can participate in various chemical reactions due to its functional groups:
Reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for 2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone primarily involves its interaction with biological targets such as enzymes or receptors:
Process:
The physical and chemical properties of 2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone are crucial for its application in research:
Properties:
These properties indicate that further studies are necessary to fully characterize this compound's behavior under different conditions.
Due to its structural complexity and biological activity, 2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone has several potential applications:
Scientific Uses:
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.:
CAS No.: 7161-35-5